![molecular formula C19H37NO4S B3037959 2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid CAS No. 679834-30-1](/img/structure/B3037959.png)
2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid
Overview
Description
2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid (MHS), also known as 2-amino-15-methylhexadecanoic acid, is an organic compound found in various organisms, including plants, bacteria, and animals. It is a naturally occurring carboxylic acid derived from the fatty acid, palmitic acid. MHS has a variety of scientific applications, including its use as a biochemical marker and a substrate in enzymatic reactions. In addition, MHS has been studied for its role in biochemical and physiological processes, including its potential role in cancer and other diseases.
Scientific Research Applications
- MES is a zwitterionic organic buffer widely used in biochemical research. Its pH range (5.5–6.7) makes it suitable for maintaining stable pH conditions during enzymatic reactions, protein assays, and cell culture experiments .
- Researchers have explored the use of MES-derived compounds in WPUDs. For instance, Yin et al. synthesized a hydrophilic curing agent from 2-((2-aminoethyl)amino)ethanesulfonic acid (AAS salt) and incorporated it into WPUDs. The resulting WPUDs exhibited improved tensile strength compared to those without the salt .
Buffer Solution in Biochemistry
Waterborne Polyurethane Dispersions (WPUDs)
Safety and Hazards
properties
IUPAC Name |
2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4S/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(21)20-16-17-25(22,23)24/h4,6,18H,3,5,7-17H2,1-2H3,(H,20,21)(H,22,23,24)/b6-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUXMHXTWXLPKD-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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